2-(2,4-Dinitrophenoxy)benzamide
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Overview
Description
2-(2,4-Dinitrophenoxy)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2,4-dinitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenoxy)benzamide typically involves the reaction of 2,4-dinitrofluorobenzene with a suitable benzamide derivative. One common method includes the use of anhydrous potassium carbonate as a base and anhydrous dichloromethane as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification using silica gel chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dinitrophenoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenoxy ring make the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming nitroso or nitrosonium compounds.
Scientific Research Applications
2-(2,4-Dinitrophenoxy)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenoxy)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit deubiquitinase enzymes, which are crucial for the degradation of targeted proteins in the ubiquitin-proteasome system . This inhibition can disrupt viral replication and other cellular processes, making it a potential antiviral agent.
Comparison with Similar Compounds
4-(2,4-Dinitrophenoxy)benzaldehyde: Shares the 2,4-dinitrophenoxy moiety but differs in the functional group attached to the benzene ring.
2,4-Dinitrophenol: A related compound with similar nitro groups but lacks the benzamide structure.
Uniqueness: 2-(2,4-Dinitrophenoxy)benzamide is unique due to its specific combination of the benzamide and 2,4-dinitrophenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit deubiquitinase enzymes and potential antiviral properties set it apart from other related compounds.
Properties
Molecular Formula |
C13H9N3O6 |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)benzamide |
InChI |
InChI=1S/C13H9N3O6/c14-13(17)9-3-1-2-4-11(9)22-12-6-5-8(15(18)19)7-10(12)16(20)21/h1-7H,(H2,14,17) |
InChI Key |
PWWQQKYPCXEGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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